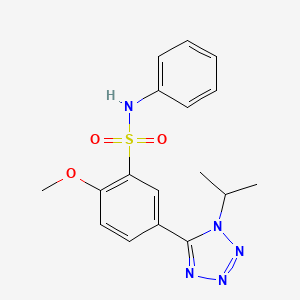

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide

Descripción general

Descripción

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a methoxy group, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is usually introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mecanismo De Acción

The mechanism of action of 5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share the tetrazole ring structure.

Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole contain the sulfonamide group.

Uniqueness

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and structure-activity relationships based on diverse research findings.

Synthesis

The synthesis of the compound typically involves the reaction of appropriate tetrazole derivatives with benzenesulfonamide precursors. The methodology often includes multicomponent reactions which are efficient for generating complex molecules with potential biological activity. The specific synthetic pathway for this compound has not been extensively detailed in the available literature, but it is likely to follow established protocols for similar tetrazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrazole derivatives, including those similar to the target compound. For instance, a series of tetrazolo-pyrimidine compounds demonstrated significant cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. These compounds exhibited dose-dependent inhibition, suggesting a strong potential for therapeutic applications in oncology .

Table 1: Cytotoxic Activity of Related Tetrazole Compounds

| Compound | Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|---|

| 4b | HCT-116 | 0.15 | Doxorubicin |

| 4c | MCF-7 | 0.20 | Doxorubicin |

| 4h | A549 | 0.18 | 5-Fluorouracil |

The mechanism by which tetrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth and proliferation. For example, some studies have indicated that tetrazole-containing compounds can act as xanthine oxidase inhibitors, which may contribute to their anticancer activity through modulation of oxidative stress pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure affect biological activity. In related studies, certain substitutions on the tetrazole ring significantly enhanced anticancer potency. For instance, compounds with electron-withdrawing groups at specific positions exhibited improved activity against cancer cell lines compared to their unsubstituted counterparts .

Table 2: Structure-Activity Relationships

| Compound | Substitution Position | Activity Level |

|---|---|---|

| 4b | 7-position (4-NO2) | High |

| 4c | 7-position (4-Br) | Moderate |

| 4h | 7-position (Pyrrole) | High |

Case Studies

In a notable case study, a series of tetrazole derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds similar to the target compound showed promising results against multiple cancer cell lines, indicating that structural modifications could lead to enhanced biological activity. The findings suggest that further exploration into the pharmacological profiles of these compounds could yield valuable insights into their therapeutic potential .

Propiedades

IUPAC Name |

2-methoxy-N-phenyl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-12(2)22-17(18-20-21-22)13-9-10-15(25-3)16(11-13)26(23,24)19-14-7-5-4-6-8-14/h4-12,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQIJFKWIFCAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321158 | |

| Record name | 2-methoxy-N-phenyl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

488128-69-4 | |

| Record name | 2-methoxy-N-phenyl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.